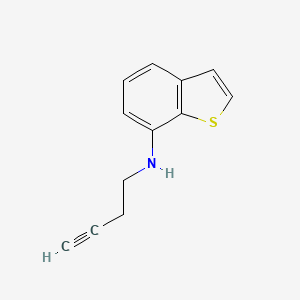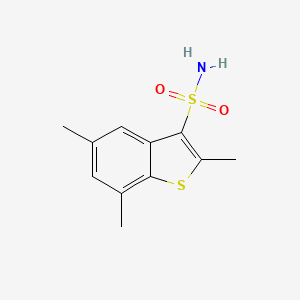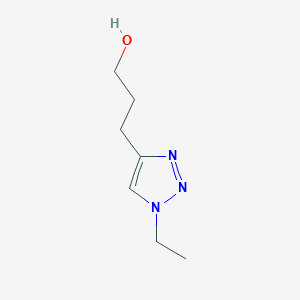![molecular formula C11H16O2 B13072776 1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)
1-Oxospiro[4.5]decane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxospiro[4.5]decane-2-carbaldehyde is a chemical compound with the molecular formula C11H16O2. It is characterized by a spirocyclic structure, which includes a decane ring fused with an oxo group and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxospiro[4.5]decane-2-carbaldehyde typically involves the reaction of spirocyclic precursors with appropriate aldehyde-forming reagents. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with dimethylmethanamine in ethanol, followed by further functionalization to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxospiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 1-oxospiro[4.5]decane-2-carboxylic acid.
Reduction: Formation of 1-oxospiro[4.5]decane-2-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Oxospiro[4.5]decane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 1-Oxospiro[4.5]decane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also interact with biological membranes, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the aldehyde group.
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde
Uniqueness: 1-Oxospiro[4.5]decane-2-carbaldehyde is unique due to its combination of a spirocyclic structure with an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
4-oxospiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-4-7-11(10(9)13)5-2-1-3-6-11/h8-9H,1-7H2 |
InChI-Schlüssel |
VNXQHKVZOLRSIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCC(C2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)
![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)




![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)


![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)

![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
